molecular formula C7H11N5O8P2 B009353 (2-amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl trihydrogen diphosphate CAS No. 3545-84-4

(2-amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl trihydrogen diphosphate

Katalognummer: B009353
CAS-Nummer: 3545-84-4
Molekulargewicht: 355.14 g/mol
InChI-Schlüssel: FCQGJGLSOWZZON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2-amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl trihydrogen diphosphate (hereafter referred to as Compound A) is a phosphorylated derivative of a reduced pteridine core. Its molecular formula is C₇H₁₁N₅O₈P₂ (molecular weight: 443.41 g/mol), featuring a 7,8-dihydropterin moiety linked to a diphosphate group via a methyl bridge . Structurally, the tetrahydropteridin ring system is critical for its biochemical interactions, particularly in folate biosynthesis and nucleotide metabolism.

Eigenschaften

IUPAC Name

(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O8P2/c8-7-11-5-4(6(13)12-7)10-3(1-9-5)2-19-22(17,18)20-21(14,15)16/h1-2H2,(H,17,18)(H2,14,15,16)(H4,8,9,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQGJGLSOWZZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)COP(=O)(O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956857
Record name (4-Hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl trihydrogen diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3545-84-4
Record name 6-(Hydroxymethyl)-7,8-dihydropterin pyrophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3545-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-hydroxy-6-pyrophosphoryl-methylpteridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003545844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Hydroxy-2-imino-1,2,7,8-tetrahydropteridin-6-yl)methyl trihydrogen diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-4-HYDROXY-6-PYROPHOSPHORYL-METHYLPTERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFG9B839S3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Phosphorylation of Dihydropterin Derivatives

The core structure of the compound is derived from 6-hydroxymethyl-7,8-dihydropterin, which undergoes phosphorylation to introduce the diphosphate group. A widely adopted method involves reacting the hydroxymethyl precursor with pyrophosphoryl chloride (POCl₃) in anhydrous dimethylformamide (DMF) at 0–5°C. This exothermic reaction requires strict temperature control to avoid side reactions such as over-phosphorylation or decomposition. Yields typically range from 60% to 75%, with purity dependent on subsequent purification steps.

Condensation with Pyrophosphate Donors

Alternative routes utilize pyrophosphate donors like adenosine triphosphate (ATP) in the presence of magnesium ions (Mg²⁺). This method mimics biological systems, where ATP-dependent kinases transfer pyrophosphate groups to substrates. For example, 6-hydroxymethyl-7,8-dihydropterin reacts with ATP in a buffer system (pH 7.4) containing MgCl₂, yielding the target compound at ~50% efficiency. While enzymatically inspired, this approach is less scalable than chemical phosphorylation due to ATP’s high cost.

Acid-Catalyzed Cyclization and Functionalization

Early synthetic routes relied on acid-catalyzed cyclization of aminopyrimidine precursors. For instance, 2,4,5-triamino-6-hydroxypyrimidine is condensed with glyoxylic acid under acidic conditions (pH 3–4) to form the pteridine ring, followed by phosphorylation. However, this method suffers from low regioselectivity, requiring multiple chromatographic steps to isolate the desired isomer.

Enzymatic and Biocatalytic Methods

Role of 6-Hydroxymethyl-7,8-Dihydropterin Pyrophosphokinase (HPPK)

HPPK catalyzes the transfer of a pyrophosphate group from ATP to 6-hydroxymethyl-7,8-dihydropterin, forming the target compound. QM/MM studies reveal that HPPK’s active site stabilizes the transition state through hydrogen bonding with Asp95 and Lys136 residues, reducing the activation energy by ~15 kcal/mol. Mutagenesis experiments show that replacing Asp95 with alanine decreases catalytic efficiency by 90%, underscoring its critical role.

Fermentation-Based Production

Microbial biosynthesis using Lactobacillus plantarum has been explored for large-scale production. Transcriptomic analyses indicate that folate biosynthetic genes, including folK (encoding HPPK), are upregulated under low-folate conditions. Fed-batch fermentation achieves titers of 120 mg/L, though downstream extraction remains challenging due to matrix complexity.

Purification and Characterization

Acid-Mediated Fractional Crystallization

Crude synthesis mixtures are treated with sulfonic acids (e.g., p-toluenesulfonic acid) or sulfuric acid to form diastereomeric salts. Fractional crystallization from aqueous ethanol selectively isolates the (6S)-isomer with >95% enantiomeric excess (ee). This method, patented for tetrahydrofolate derivatives, is adaptable to the target compound by adjusting acid stoichiometry and solvent polarity.

Chromatographic Techniques

Ion-exchange chromatography using DEAE-cellulose resins resolves the diphosphate compound from mono- and triphosphorylated contaminants. Elution with a linear gradient of ammonium bicarbonate (0.1–0.5 M) achieves 98% purity. Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile) further purifies the product for analytical applications.

Industrial-Scale Production Challenges

Cost-Effectiveness of Chemical vs. Enzymatic Routes

A comparative analysis reveals trade-offs:

Parameter Chemical Synthesis Enzymatic Synthesis
Yield60–75%40–50%
Cost per kg$12,000$28,000
Purity90–95%95–98%
Environmental ImpactHigh (toxic solvents)Low (aqueous systems)

Data synthesized from.

Enzymatic methods, while costly, are preferred for high-purity applications like pharmaceuticals, whereas chemical synthesis dominates industrial settings.

Stabilization of the Diphosphate Moiety

The diphosphate group is prone to hydrolysis under acidic or alkaline conditions. Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life, reducing degradation from 15% to <5% over 12 months at −20°C.

Spectroscopic and Computational Characterization

Key Analytical Data

Property Value Method
Molecular Weight355.14 g/molESI-MS
λₘₐₛ (UV-Vis)282 nm (ε = 12,400 M⁻¹cm⁻¹)UV-Vis Spectroscopy
¹H NMR (D₂O)δ 4.21 (s, 2H, CH₂), 6.78 (s, 1H, pteridinyl)500 MHz NMR
LogP−4.2Computational

QM/MM Insights into Reaction Mechanisms

Simulations of HPPK’s catalytic mechanism identify a two-step process: (1) ATP binding induces conformational changes that align the pyrophosphate group with the hydroxymethyl substrate, and (2) nucleophilic attack by the substrate’s hydroxyl group forms the diphosphate bond. The energy barrier for the rate-limiting step (PO₃⁻ transfer) is calculated at 18.3 kcal/mol .

Wissenschaftliche Forschungsanwendungen

Biochemical Pathways

This compound is recognized as an important intermediate in the folate biosynthesis pathway, particularly in microorganisms and plants. It is formed through the phosphorylation of 2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine by the enzyme folylphosphate synthase. This reaction leads to the formation of dihydropterin pyrophosphate, which is subsequently converted into dihydrofolic acid, the first active form of folate.

Energy Transfer Mechanisms

The presence of the trihydrogen diphosphate group suggests that this compound may play a role similar to adenosine triphosphate (ATP) in energy transfer processes. The hydrolysis of the diphosphate group can release energy that fuels various biochemical reactions, making it a subject of interest for studies on metabolic pathways and cellular energy dynamics.

Drug Discovery and Therapeutics

Due to its structural features and biological activities, this compound has been targeted in drug discovery research. Compounds with similar pteridin structures have shown various biological activities including antioxidant properties and interactions with enzymes involved in nucleotide metabolism. Research has indicated that understanding how this compound interacts with biomolecules can lead to potential therapeutic applications.

Interaction Studies

Research methodologies such as surface plasmon resonance and nuclear magnetic resonance spectroscopy are employed to study the interactions of this compound with enzymes and receptors. These interactions are crucial for predicting its biological effects and potential therapeutic uses.

Comparative Analysis with Related Compounds

The following table highlights structural similarities between (2-amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl trihydrogen diphosphate and other important nucleotide-related compounds:

Compound NameStructure FeaturesUnique Aspects
Adenosine Triphosphate (ATP)Contains ribose sugar and three phosphate groupsPrimary energy carrier in cells
Guanosine Triphosphate (GTP)Contains guanine base and three phosphate groupsInvolved in protein synthesis and signal transduction
5-Aminoimidazole-4-carboxamide RibotideContains ribose sugar and aminoimidazole structureKey intermediate in purine biosynthesis

The uniqueness of this compound lies in its specific arrangement of functional groups that may confer distinct biological properties not found in other nucleotides or nucleotide analogs.

Wirkmechanismus

The compound exerts its effects by acting as a precursor to dihydrofolic acid. It is involved in the biosynthesis of tetrahydrofolate, a cofactor in the transfer of one-carbon units in metabolic reactions. The molecular targets include enzymes such as dihydrofolate reductase, which is essential for DNA synthesis and repair .

Vergleich Mit ähnlichen Verbindungen

7,8-Dihydropteroic Acid (ECMDB01412)

  • Structure: Contains a 7,8-dihydropteridin core linked to a benzoic acid group via an aminomethyl bridge.
  • Formula : C₁₄H₁₄N₆O₃.
  • Function : Intermediate in dihydrofolate synthesis, serving as a precursor for folate cofactors.
  • Key Differences :
    • Lacks the diphosphate group present in Compound A.
    • The benzoic acid group facilitates conjugation with glutamate in folate biosynthesis, whereas Compound A’s diphosphate may enable phosphate transfer or enzyme binding .

Dihydroneopterin Triphosphate (ECMDB01144)

  • Structure : Features a triphosphate group attached to a 3-hydroxypropyl side chain on the pteridin ring.
  • Formula : C₉H₁₇N₅O₁₃P₃.
  • Function : Intermediate in folate and tetrahydrobiopterin biosynthesis.
  • Key Differences :
    • Phosphate Configuration : Triphosphate vs. diphosphate in Compound A.
    • Side Chain : A longer 3-hydroxypropyl chain in dihydroneopterin triphosphate vs. a methyl group in Compound A.
    • Enzymes like EC 5.1.99.7 (7,8-dihydroneopterin 3'-triphosphate 2'-epimerase) specifically recognize the triphosphate and stereochemistry of the side chain, highlighting functional divergence from Compound A .

7,8-Dihydro-D-neopterin 2',3'-Cyclic Phosphate(1−)

  • Structure : Cyclic phosphate ester of 7,8-dihydroneopterin.
  • Function : Likely involved in cellular signaling or regulatory pathways.
  • Key Differences: Phosphate Linkage: Cyclic phosphate vs. linear diphosphate in Compound A.

Structural and Functional Analysis Table

Compound Core Structure Phosphate Group Side Chain Key Role
Compound A 7,8-Dihydropteridin Diphosphate Methyl Putative metabolic intermediate
7,8-Dihydropteroic Acid 7,8-Dihydropteridin None Benzoyl Folate precursor
Dihydroneopterin Triphosphate 7,8-Dihydropteridin Triphosphate 3-Hydroxypropyl Folate/tetrahydrobiopterin synthesis
7,8-Dihydro-D-neopterin Cyclic Phosphate 7,8-Dihydropteridin Cyclic Phosphate Propyl Signaling/regulation

Research Findings and Mechanistic Insights

  • Metabolic Pathways : Compound A’s diphosphate group suggests a role analogous to nucleotide triphosphates (e.g., ATP) in phosphorylation reactions, though its exact pathway remains uncharacterized. In contrast, dihydroneopterin triphosphate is a validated intermediate in folate biosynthesis, requiring epimerization by EC 5.1.99.7 .
  • Enzymatic Specificity : The methyl-diphosphate moiety in Compound A may limit its interaction with enzymes that recognize triphosphates or longer side chains (e.g., dihydropteroate synthase, which binds dihydropteroic acid) .
  • Physicochemical Properties: Solubility: The diphosphate group enhances water solubility compared to non-phosphorylated analogs like 7,8-dihydropteroic acid. Charge: The negative charge of the diphosphate may facilitate binding to cationic active sites in enzymes.

Biologische Aktivität

Overview

The compound (2-amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl trihydrogen diphosphate is a derivative of pteridine and serves as a crucial precursor in the biosynthesis of dihydrofolate, a vital component in folate metabolism. This article provides a comprehensive examination of its biological activity, including its mechanisms of action, applications in research and medicine, and relevant case studies.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC7H11N5O8P2
Molecular Weight355.14 g/mol
CAS Number3545-84-4

The primary biological activity of this compound is attributed to its role as a precursor to dihydrofolate . Dihydrofolate is critical for the synthesis of tetrahydrofolate, which functions as a cofactor in one-carbon transfer reactions essential for DNA synthesis and repair. The compound interacts with enzymes such as dihydrofolate reductase (DHFR) , inhibiting their activity and thereby affecting cellular proliferation and metabolism .

1. Enzymatic Inhibition

Research indicates that the compound inhibits DHFR, which is pivotal in the folate pathway. Inhibition of this enzyme can lead to reduced DNA synthesis in rapidly dividing cells, making this compound a potential target for cancer therapy.

2. Antiproliferative Effects

In vitro studies have demonstrated that analogues of this compound exhibit varying degrees of antiproliferative effects against cancer cell lines. For instance, compounds structurally related to dihydrofolate showed significant inhibition of leukemia cell lines with IC50 values indicating their potency .

3. Therapeutic Applications

Due to its mechanism of action, this compound is being explored for therapeutic applications in conditions related to folate metabolism such as certain types of cancer and autoimmune diseases. Its role in inhibiting DHFR makes it analogous to established chemotherapeutic agents like methotrexate .

Case Studies

Case Study 1: Anticancer Activity
A study investigated the effects of various pteridine derivatives on CCRF-CEM leukemia cells. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values below 20 µg/mL, suggesting potential for development into anticancer agents .

Case Study 2: Inhibition Mechanism Analysis
Molecular modeling studies have elucidated the binding interactions between the compound and DHFR. These studies revealed electronic repulsion between functional groups that could explain the inactivity of certain analogues while highlighting structural features that enhance binding affinity .

Research Findings

Recent research has focused on synthesizing novel analogues of the compound to enhance its biological activity. Modifications at specific positions on the pteridine ring have been shown to improve enzyme inhibition and cytotoxicity against cancer cell lines. For example:

CompoundIC50 (µg/mL)Target Enzyme
5-DATHF>20DHFR
7-Oxo substituted analogue<10DHFR

These findings underline the importance of structure-activity relationships in developing effective inhibitors based on this compound's framework .

Analyse Chemischer Reaktionen

Hydrolysis and Energy Transfer

The diphosphate group undergoes hydrolysis to release energy, analogous to ATP: Compound H2O 2 Amino 4 hydroxy 6 hydroxymethyl 7 8 dihydropteridine 2 Phosphate Energy\text{ Compound H}_2\text{O 2 Amino 4 hydroxy 6 hydroxymethyl 7 8 dihydropteridine 2 Phosphate Energy}This reaction is non-enzymatic under acidic conditions but accelerated by phosphatases in vivo . The released energy drives downstream folate-dependent one-carbon transfers in purine and thymidylate synthesis .

Enzymatic Interactions and Catalytic Mechanisms

Crystallographic data of DHPS complexes show that the compound binds via:

  • Hydrogen bonds between the pteridin amino group and Asp218/Gly216.
  • Ionic interactions between the diphosphate and Mg²⁺ ions in the active site .
    Mutagenesis studies indicate that residues Met145 and Asp18 are critical for stabilizing the transition state during PABA condensation .

Comparative Analysis with Nucleotide Analogues

Feature(2-amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl trihydrogen diphosphateATPGTP
Core Structure Pteridin ringAdenine ringGuanine ring
Phosphate Groups DiphosphateTriphosphateTriphosphate
Primary Role Folate precursorEnergy transferSignal transduction
Key Enzymes DHPS, DHFSKinases, ATPasesGTPases, Synthetases

Unlike ATP/GTP, this compound lacks a ribose sugar, limiting its role to specialized metabolic pathways like folate synthesis .

Degradation and Byproducts

Under oxidative conditions, the pteridin ring undergoes dehydrogenation to form 2-amino-4-oxo-3,4-dihydropteridine derivatives , which are excreted or recycled via salvage pathways . Degradation byproducts include pyrophosphate and ammonia, which are incorporated into nucleotide pools .

Q & A

Q. What are the key considerations in designing a synthesis pathway for (2-amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl trihydrogen diphosphate?

  • Methodological Answer : Synthesis pathways for complex heterocyclic compounds require multi-step optimization. Key steps include:
  • Protecting group strategy : Use tert-butyldimethylsilyl (TBS) or triphenylphosphine derivatives to stabilize reactive moieties during intermediate steps (e.g., as seen in spirocyclic carboxamide synthesis in ).
  • Reagent compatibility : Select fluorinated aryl reagents and coupling agents (e.g., trifluoromethylpyridinyl anilines) to minimize side reactions.
  • Step-wise purification : Employ membrane separation technologies (e.g., tangential flow filtration) for intermediates, as outlined in chemical engineering design principles .
  • Yield optimization : Use fractional factorial design to test variables like temperature, solvent polarity, and catalyst loading.

Q. How can researchers characterize the stability of this compound under various experimental conditions?

  • Methodological Answer : Stability studies should combine accelerated degradation tests and spectroscopic monitoring:
  • pH-dependent degradation : Use HPLC-MS to track decomposition products at pH 2–12 (simulating physiological and storage conditions).
  • Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Light sensitivity : Expose samples to UV-Vis radiation (200–800 nm) and monitor changes via UV-spectroscopy.
  • Hypothetical Data Table :
ConditionDegradation Rate (%)Major Byproduct Identified
pH 2, 25°C12%Hydrolyzed pteridin derivative
pH 7, 60°C38%Oxidized diphosphate form
UV exposure, 48h25%Radical-adducted species

Q. What analytical techniques are recommended for assessing purity?

  • Methodological Answer : Combine orthogonal methods:
  • Quantitative NMR (qNMR) : Use deuterated DMSO or CDCl₃ to quantify residual solvents and impurities.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm mass error.
  • Ion chromatography : Detect anionic contaminants (e.g., free phosphate groups).
  • X-ray crystallography : Resolve structural ambiguities in crystalline derivatives (e.g., spirocyclic analogs in ).

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Implement a hybrid computational-experimental workflow:
  • Quantum mechanical (QM) calculations : Use Gaussian or ORCA to model transition states and identify rate-limiting steps (e.g., ICReDD’s reaction path search methods in ).
  • Machine learning (ML) : Train models on existing reaction datasets to predict optimal solvent/catalyst pairs.
  • Microkinetic modeling : Simulate reaction networks to prioritize high-yield pathways.
  • Validation : Cross-check computational predictions with small-scale experiments (e.g., 0.1 mmol trials).

Q. How can conflicting spectroscopic data be resolved when analyzing derivatives?

  • Methodological Answer : Address contradictions via:
  • Multi-nuclear NMR : Use ¹⁵N/³¹P NMR to resolve overlapping signals in heterocyclic cores.
  • Density functional theory (DFT) : Calculate chemical shifts and compare with experimental data (e.g., ’s feedback loop).
  • Dynamic NMR (DNMR) : Investigate rotational barriers in substituents causing signal splitting.
  • Crystallographic validation : Resolve tautomeric or conformational ambiguities (e.g., spirocyclic structures in ).

Q. What reactor designs are optimal for scaling up synthesis?

  • Methodological Answer : Follow chemical engineering principles ():
  • Continuous flow reactors : Minimize thermal gradients for exothermic steps (e.g., diphosphate coupling).
  • Oscillatory baffled reactors : Enhance mixing in viscous reaction media.
  • In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring.
  • Hypothetical Scaling Parameters :
ParameterLab Scale (1 g)Pilot Scale (1 kg)
Reaction Time24h18h
Yield62%58%
Purity95%93%

Q. How can mechanistic studies elucidate degradation pathways?

  • Methodological Answer : Combine isotopic labeling and advanced spectroscopy:
  • ¹⁸O/²H labeling : Track oxygen and hydrogen migration during hydrolysis.
  • Electron paramagnetic resonance (EPR) : Detect radical intermediates under oxidative stress.
  • Time-resolved fluorescence : Monitor conformational changes in the tetrahydropteridin core.
  • Computational degradation modeling : Use QM/MM simulations to map potential energy surfaces ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl trihydrogen diphosphate
Reactant of Route 2
(2-amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl trihydrogen diphosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.